Ertugliflozin

Vue d'ensemble

Description

L’ertugliflozine est un inhibiteur sélectif du cotransporteur sodium-glucose 2 (SGLT2), principalement utilisé pour le traitement du diabète de type 2. Il agit en bloquant la réabsorption du glucose dans les reins, ce qui entraîne une augmentation de l’excrétion du glucose par l’urine. Cela contribue à abaisser la glycémie chez les patients atteints de diabète de type 2 .

Applications De Recherche Scientifique

Ertugliflozin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage type 2 diabetes mellitus by improving glycemic control. It has also been studied for its potential cardiovascular benefits, including reducing the risk of major adverse cardiovascular events and hospitalizations for heart failure . In chemistry, it is used as a model compound for studying the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors . In industry, it is used in the development of new antidiabetic medications and formulations .

Mécanisme D'action

L’ertugliflozine exerce ses effets en inhibant le cotransporteur sodium-glucose 2 (SGLT2) dans les reins. Cette inhibition empêche la réabsorption du glucose à partir du filtrat glomérulaire, ce qui entraîne une augmentation de l’excrétion urinaire du glucose et une diminution de la glycémie . Les cibles moléculaires impliquées dans ce processus comprennent les protéines SGLT2 situées dans les tubules proximaux des reins .

Safety and Hazards

Orientations Futures

Ertugliflozin has been evaluated in several clinical trials with a focus on glycemic control. These trials have demonstrated improvement in glycosylated hemoglobin, fasting plasma glucose, 2-hour postprandial glucose, decreased body weight, and lowering of blood pressure in patients with T2D when this compound is used as monotherapy or in addition to metformin, sitagliptin, insulin, and/or sulfonylureas . The findings from the VERTIS-CV trial were recently published and demonstrated that this compound use in patients with T2D and atherosclerotic CV disease is safe but did not demonstrate superiority in the lowering of major CV events compared to placebo .

Analyse Biochimique

Biochemical Properties

Ertugliflozin plays a crucial role in biochemical reactions by inhibiting the sodium-glucose cotransporter 2, which is predominantly expressed in the proximal renal tubules. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby increasing urinary glucose excretion . This compound interacts with several biomolecules, including the sodium-glucose cotransporter 2 protein itself. The binding of this compound to sodium-glucose cotransporter 2 is highly selective, ensuring minimal interaction with other glucose transporters .

Cellular Effects

This compound exerts significant effects on various cell types, particularly renal tubular cells. By inhibiting sodium-glucose cotransporter 2, this compound reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels . This reduction in glucose levels can influence cell signaling pathways, such as the insulin signaling pathway, and can lead to changes in gene expression related to glucose metabolism . Additionally, this compound has been shown to reduce oxidative stress and inflammation in renal cells, contributing to its protective effects on kidney function .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective inhibition of sodium-glucose cotransporter 2. This compound binds to the sodium-glucose cotransporter 2 protein, blocking its ability to transport glucose and sodium ions across the renal tubular cell membrane . This inhibition leads to increased glucose excretion in the urine and decreased blood glucose levels. This compound also affects the expression of genes involved in glucose metabolism and insulin signaling, further contributing to its hypoglycemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours . The terminal elimination half-life of this compound ranges from 11 to 18 hours, allowing for once-daily dosing . Long-term studies have shown that this compound maintains its efficacy in reducing blood glucose levels over extended periods, with minimal degradation or loss of stability . Additionally, this compound has been shown to have long-term protective effects on renal function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that lower doses of this compound effectively reduce blood glucose levels without causing significant adverse effects . Higher doses of this compound can lead to increased urinary glucose excretion and potential adverse effects, such as dehydration and electrolyte imbalances . Threshold effects have been observed, with a plateau in glucose-lowering effects at higher doses . Toxicity studies in animal models have shown that this compound is generally well-tolerated, with a low incidence of adverse effects at therapeutic doses .

Metabolic Pathways

This compound is primarily metabolized through glucuronidation, mediated by the enzymes uridine 5’-diphospho-glucuronosyltransferase 1A9 and uridine 5’-diphospho-glucuronosyltransferase 2B7 . Approximately 86% of this compound is metabolized via this pathway, resulting in the formation of pharmacologically inactive glucuronide conjugates . A minor portion of this compound undergoes oxidative metabolism by cytochrome P450 3A4, contributing to about 12% of its clearance . The metabolic pathways of this compound ensure its efficient elimination from the body, with minimal accumulation of active drug .

Transport and Distribution

This compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours . The drug is widely distributed throughout the body, with a volume of distribution of approximately 85 liters . This compound is highly bound to plasma proteins, primarily albumin, which facilitates its transport and distribution within the bloodstream . The primary route of elimination for this compound is through metabolism, with minimal renal excretion of the unchanged drug .

Subcellular Localization

This compound primarily localizes to the renal proximal tubular cells, where it exerts its inhibitory effects on sodium-glucose cotransporter 2 . The drug’s localization to these cells is facilitated by its high affinity for the sodium-glucose cotransporter 2 protein, ensuring targeted inhibition of glucose reabsorption . This compound does not undergo significant post-translational modifications or targeting signals that direct it to other cellular compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’ertugliflozine implique plusieurs étapes, commençant par la protection de la partie alcool primaire d’un composé intermédiaire avec un groupe trityle en présence de pyridine. Elle est suivie d’une déprotection ultérieure avec de l’acide p-toluènesulfonique . Le processus implique également l’utilisation de composés de Formule III, Formule IV et Formule VII, qui sont protégés par des groupes protecteurs appropriés afin de garantir une pureté et un rendement élevés .

Méthodes de Production Industrielle : La production industrielle de l’ertugliflozine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de techniques et d’équipements avancés afin de garantir un rendement et une pureté élevés. L’utilisation de produits chimiques dangereux comme la pyridine est minimisée afin d’assurer la sécurité et la conformité aux normes industrielles .

Analyse Des Réactions Chimiques

Types de Réactions : L’ertugliflozine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il est stable dans des conditions acides, alcalines et thermiques mais présente une dégradation notable dans des conditions photolytiques et oxydantes .

Réactifs et Conditions Courants : Les réactifs courants utilisés dans les réactions impliquant l’ertugliflozine comprennent l’acide p-toluènesulfonique pour la déprotection et l’acide orthophosphorique pour l’ajustement du pH. Les réactions sont généralement effectuées dans des conditions contrôlées afin de garantir la stabilité et la pureté du composé .

Principaux Produits Formés : Les principaux produits formés à partir des réactions impliquant l’ertugliflozine comprennent ses métabolites, qui sont principalement excrétés dans l’urine. La principale voie métabolique est la glucuronidation, représentant environ 86 % du métabolisme .

Applications de la Recherche Scientifique

L’ertugliflozine a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, il est utilisé pour gérer le diabète de type 2 en améliorant le contrôle glycémique. Il a également été étudié pour ses effets cardiovasculaires potentiels, y compris la réduction du risque d’événements cardiovasculaires majeurs et d’hospitalisations pour insuffisance cardiaque . En chimie, il est utilisé comme composé modèle pour étudier la pharmacocinétique et la pharmacodynamique des inhibiteurs du SGLT2 . Dans l’industrie, il est utilisé dans le développement de nouveaux médicaments et formulations antidiabétiques .

Comparaison Avec Des Composés Similaires

L’ertugliflozine fait partie de la classe des médicaments inhibiteurs du SGLT2, qui comprend également la canagliflozine, la dapagliflozine et l’empagliflozine. Comparée à ces composés, l’ertugliflozine a montré une efficacité similaire pour abaisser la glycémie mais peut avoir un profil de sécurité et d’effets secondaires différent . Par exemple, l’ertugliflozine s’est avérée avoir un risque plus faible de provoquer des infections des voies urinaires par rapport à certains autres inhibiteurs du SGLT2 .

Liste des Composés Similaires :- Canagliflozine

- Dapagliflozine

- Empagliflozine

- Bexagliflozine

Propriétés

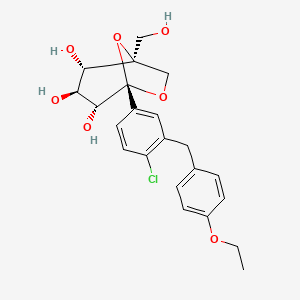

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIACXAZCBVDEE-CUUWFGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153120 | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion. | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1210344-57-2, 1431329-06-4, 1210344-83-4 | |

| Record name | Ertugliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertugliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.